L-687,384 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
95417-61-1 |
|---|---|
Molecular Formula |
C21H26ClN |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21;/h1-5,7-9,11H,6,10,12-17H2;1H |
InChI Key |
ZKKYQWOBXVJKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Binding Dynamics of L 687,384 Hydrochloride
Affinities and Selectivity at Sigma Receptor Subtypes
L-687,384 is a compound recognized for its significant interaction with sigma receptors, a unique class of intracellular proteins. rsc.orgsigmaaldrich.com Its spirocycle structure is a key feature of its pharmacological profile. rsc.org
L-687,384 is characterized as a potent and selective sigma-1 (σ₁) receptor agonist. rsc.orgwikipedia.orgiiab.me The σ₁ receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is involved in modulating various cellular functions, including calcium signaling, neurotransmitter release, and neuronal plasticity. wikipedia.orgnih.govfrontiersin.org L-687,384 is classified among several putative σ₁ receptor agonists, such as (+)-pentazocine and JO-1784, used in pharmacological research to probe the functions of this receptor. sigmaaldrich.comsigmaaldrich.com Its agonistic activity at the σ₁ receptor has been demonstrated in various experimental models, including its ability to promote nerve growth factor (NGF)-induced neurite outgrowth in PC-12 cells, a hallmark of σ₁ agonist neuroplastic effects. rsc.org
The binding affinity of L-687,384 for the σ₁ receptor is high, although reported values can vary depending on the experimental conditions and tissues used. frontiersin.org For instance, studies on guinea pig brain membranes have been central to characterizing the binding profiles of many sigma receptor ligands. nih.gov
| Receptor Subtype | Affinity Value (Ki or IC50) | Assay Details | Reference |
|---|---|---|---|
| Sigma-1 (σ₁) | Data not explicitly found in searches | Typically determined via radioligand binding assays using ligands like ³H-pentazocine. | sigmaaldrich.comfrontiersin.org |
| Sigma-2 (σ₂) | IC₅₀: 12 nM | Binding affinity in rat brain homogenates using [³H]DTG radioligand. | bindingdb.org |
While L-687,384 is primarily known for its high affinity and selectivity for the σ₁ receptor, its interaction with the sigma-2 (σ₂) subtype is significantly weaker. rsc.orgwikipedia.org The differentiation between σ₁ and σ₂ binding is a critical aspect of its pharmacological profile. The σ₂ receptor shares little structural homology with the σ₁ subtype and is implicated in different cellular processes, including cell proliferation and motor functions. sigmaaldrich.com Radioligand binding assays are used to determine this selectivity, often employing ligands like [³H]DTG in the presence of a masking agent (such as dextrallorphan (B1241722) or (+)-pentazocine) to block binding to σ₁ sites, thereby isolating the σ₂ interaction. sigmaaldrich.comnih.gov Although specific selectivity ratios for L-687,384 were not detailed in the provided search results, its characterization as a selective σ₁ agonist implies a substantially lower affinity for the σ₂ receptor. wikipedia.org One study reported an IC₅₀ value of 12 nM for L-687,384 at σ₂ receptors in rat brain homogenates. bindingdb.org
N-methyl-D-aspartate (NMDA) Receptor Modulation
In addition to its activity at sigma receptors, L-687,384 also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. rsc.orgwikipedia.orgiiab.me This dual activity makes it a compound of interest in studying the interplay between these two receptor systems. sigmaaldrich.com
L-687,384 acts as a non-competitive antagonist at the NMDA receptor-channel complex. rsc.orgnih.gov Its mechanism of action involves a voltage-dependent open-channel block. nih.gov In studies using cultured rat hippocampal pyramidal neurons, L-687,384 did not alter the magnitude of single NMDA channel currents or the frequency of channel openings. nih.gov Instead, it reduced the probability of the channel being open by decreasing the mean open time. nih.gov This action is consistent with a blocking rate constant of 5.9 x 10⁶ M⁻¹ s⁻¹ at a membrane potential of -80 mV. nih.gov This antagonistic effect is further demonstrated by its ability to reduce NMDA-induced increases in intracellular calcium ([Ca²⁺]i) with an apparent IC₅₀ value of 49 ± 8 µM in Fura-2-loaded neurons. nih.gov
The interaction of L-687,384 with NMDA-induced neuronal activity is complex and appears to be dependent on the experimental model and dosage.
In Vitro Antagonism: In isolated neuronal preparations, L-687,384 consistently demonstrates NMDA receptor antagonism, reducing NMDA-induced currents and calcium influx as described above. nih.gov
In Vivo Modulation: In contrast, in vivo electrophysiological studies in the rat dorsal hippocampus have shown that low doses of selective σ₁ ligands, including L-687,384 (at 1 µg/kg, i.v.), can potentiate the excitatory response of pyramidal neurons to NMDA. collectionscanada.gc.cajneurosci.orgresearchgate.net This potentiation is a characteristic shared with other σ₁ agonists like (+)-pentazocine and JO-1784. jneurosci.org This effect appears to be mediated specifically through sigma receptors, as it can be reversed by sigma antagonists. researchgate.net This suggests that the physiological function of σ₁ receptors in the central nervous system may be to regulate and amplify NMDA receptor-mediated responses. nih.gov The potentiation often follows a bell-shaped dose-response curve, where higher doses may lose their potentiating effect. nih.gov
| Experimental System | Observed Effect | Mechanism/Details | Reference |
|---|---|---|---|
| Cultured Rat Hippocampal Neurons (In Vitro) | Antagonism | Voltage-dependent open-channel block; decreased channel open time; reduced Ca²⁺ influx (IC₅₀ = 49 µM). | nih.gov |
| Rat Dorsal Hippocampus (In Vivo) | Potentiation (at low doses) | Increased excitatory response of pyramidal neurons to microiontophoretic application of NMDA. | collectionscanada.gc.cajneurosci.org |
Exploration of Other Potential Molecular Targets and Related Biological Activities
While the primary targets of L-687,384 are the σ₁ and NMDA receptors, some evidence suggests potential interactions with other molecular targets. Binding databases indicate possible, though less characterized, affinity for the D₂ dopamine (B1211576) receptor, as well as the 5-hydroxytryptamine (serotonin) receptors 1A and 2A. bindingdb.org
Beyond the nervous system, L-687,384 hydrochloride was identified in a medium-throughput screen as a compound that delays the in vitro transformation of Schistosoma mansoni miracidia into the primary sporocyst stage. nih.gov This finding suggests a potential biological activity in invertebrates, targeting pathways involved in larval development. nih.gov
Cellular and Subcellular Mechanisms of Action of L 687,384 Hydrochloride
Sigma-1 Receptor as a Molecular Chaperone and its Modulation by L-687,384 Hydrochloride
The sigma-1 receptor is a unique protein that acts as a molecular chaperone, primarily located at the endoplasmic reticulum (ER). wikiwand.comwikipedia.org It plays a crucial role in maintaining cellular homeostasis, particularly under conditions of stress.
The sigma-1 receptor is an integral membrane protein predominantly found at the mitochondria-associated ER membrane (MAM). wikipedia.orgnih.gov This strategic localization places it at a critical interface for intercellular communication and regulation. The ER itself is a vast network of membranes involved in protein and lipid synthesis, and it is continuous with the outer nuclear membrane. wikipedia.org The sigma-1 receptor's presence at the MAM allows it to influence a variety of cellular functions, including the regulation of protein folding and degradation, and response to cellular stress. nih.gov Under normal physiological conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. nih.gov
A key function of the sigma-1 receptor is the modulation of intracellular calcium (Ca2+) signaling. wikiwand.com It directly interacts with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a ligand-gated Ca2+ channel on the ER membrane. wikipedia.orgnih.gov This interaction is crucial for the proper transfer of Ca2+ from the ER to the mitochondria, which is vital for maintaining cellular energy production and preventing apoptosis. nih.gov
The binding of agonists like L-687,384 to the sigma-1 receptor can cause it to dissociate from BiP. nih.gov This dissociation facilitates the chaperone activity of the sigma-1 receptor towards the IP3 receptor, thereby stabilizing Ca2+ signaling. nih.gov The IP3 receptor itself is activated by IP3, a second messenger produced by the action of phospholipase C, leading to the release of Ca2+ from the ER. jci.org This Ca2+ release is a fundamental mechanism in numerous cellular processes. embopress.org By modulating the IP3 receptor, L-687,384 can influence these Ca2+-dependent pathways.
| Receptor/Channel | Location | Interacting Partner | Role in Calcium Homeostasis |
| Sigma-1 Receptor | Endoplasmic Reticulum (MAM) wikipedia.orgnih.gov | BiP, IP3 Receptor nih.gov | Modulates Ca2+ signaling from ER to mitochondria nih.gov |
| IP3 Receptor | Endoplasmic Reticulum jci.org | Sigma-1 Receptor nih.gov | Releases Ca2+ from the ER upon IP3 binding jci.org |
Impact on Neurotransmitter Systems and Neuronal Excitability
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. encyclopedia.pub L-687,384 has been shown to directly interact with the glutamatergic system by acting as an antagonist at the NMDA receptor-channel complex. nih.gov This action is independent of its effects on the sigma-1 receptor. Studies on cultured rat hippocampal neurons demonstrated that L-687,384 reduces NMDA-induced currents and evoked rises in intracellular Ca2+. nih.gov This antagonistic action at the NMDA receptor can dampen excessive neuronal excitation, a process implicated in various neurological conditions. nih.gov
| Compound | Target | Effect on Glutamatergic System |
| L-687,384 | NMDA Receptor nih.gov | Antagonist, reduces NMDA-induced currents and Ca2+ influx nih.gov |
The serotonergic system, with neurons originating in the raphe nuclei, projects throughout the brain and is involved in regulating mood, cognition, and other physiological processes. uic.edufrontiersin.org While direct studies on L-687,384's long-term effects on serotonergic firing are limited, research on other sigma ligands suggests a potential for modulation. For instance, chronic treatment with certain sigma-1 receptor agonists has been shown to alter the firing rate of serotonin (B10506) (5-HT) neurons. nih.gov Given that L-687,384 is a sigma-1 agonist, it may influence serotonergic activity, although the precise nature of this interaction requires further investigation. wikipedia.orgnih.gov
Beyond its primary targets, the effects of L-687,384 extend to the function of various ion channels that are critical for neuronal excitability.
NMDA Receptors: As an NMDA receptor antagonist, L-687,384 acts as a voltage-dependent open-channel blocker. nih.gov It diminishes the probability of the channel being open by reducing the mean open time, without altering the magnitude of single-channel currents or the frequency of channel openings. nih.gov This mechanism effectively reduces the influx of ions like Na+ and Ca2+ through the NMDA receptor channel. frontiersin.orgwikipedia.org
Potassium (K+) Channels: While direct evidence for L-687,384's effect on K+ channels is not prominent, the modulation of NMDA receptors on inhibitory neurons can indirectly influence K+ channel expression and function. Enhancing NMDA receptor function on these neurons has been shown to modulate the expression of K+ channels. frontiersin.org Therefore, by antagonizing NMDA receptors, L-687,384 could potentially have downstream effects on K+ channel-mediated neuronal excitability.
| Ion Channel | Effect of L-687,384 | Mechanism of Action |
| NMDA Receptor nih.gov | Inhibition nih.gov | Voltage-dependent open-channel block, decreases channel open probability nih.gov |
| K+ Channels | Indirect modulation (potential) | Downstream effect of NMDA receptor antagonism |
Mechanisms Underlying Morphine-Induced Cellular Responses (e.g., cAMP Overshoot)
Chronic administration of morphine leads to a state of cellular tolerance and dependence, a key biochemical hallmark of which is the supersensitization or "overshoot" of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway upon withdrawal of the opioid. Current time information in Lagos, NG.ugr.es Initially, activation of the μ-opioid receptor (MOR) by morphine inhibits adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis, via the Gαi subunit of the coupled G-protein. nih.gov However, prolonged exposure results in a compensatory upregulation of the cAMP pathway. ugr.esnih.gov When morphine is abruptly removed or an antagonist is introduced, the inhibitory signal is terminated, leading to a dramatic and excessive production of cAMP, an event termed cAMP overshoot. Current time information in Lagos, NG.ugr.es This phenomenon is considered a cellular correlate of opioid withdrawal. ugr.es
This compound has been identified as an inhibitor of this morphine-induced cAMP overshoot. ugr.es Its mechanism of action is intrinsically linked to its dual activity as a sigma-1 receptor agonist and an NMDA receptor antagonist. nih.gov
Research Findings on the Inhibition of cAMP Overshoot:
A study utilizing a high-throughput screening assay in a human embryonic kidney (HEK) cell line expressing the μ-opioid receptor (HEK-MOR) investigated the ability of various compounds to inhibit morphine-induced cAMP overshoot. In this cellular model, chronic morphine treatment followed by antagonist-precipitated withdrawal leads to a significant increase in intracellular cAMP levels. This compound was among the compounds tested and demonstrated a clear inhibitory effect on this process. ugr.es
| Compound | Reported Activity | IC₅₀ (μM) for Inhibition of Morphine-Induced cAMP Overshoot |
|---|---|---|
| This compound | Sigma-1 Receptor Agonist / NMDA Receptor Antagonist | 14.58 |
The inhibitory action of this compound on cAMP overshoot is believed to be mediated through at least two primary, interconnected pathways:
NMDA Receptor Antagonism: A significant body of evidence implicates the NMDA receptor in the neuroplastic changes that underlie opioid tolerance and dependence, including adenylyl cyclase supersensitization. Current time information in Lagos, NG. Antagonism of the NMDA receptor has been shown to attenuate the development of morphine tolerance. Current time information in Lagos, NG.nih.gov By acting as an NMDA receptor antagonist, this compound likely disrupts the signaling cascades that contribute to the upregulation of the adenylyl cyclase system during chronic morphine exposure. nih.govfrontiersin.org NMDA receptor activation can lead to an influx of Ca²⁺, which can modulate the activity of various adenylyl cyclase isoforms. jneurosci.org By blocking this receptor, this compound may prevent the Ca²⁺-dependent signaling events that are necessary for the full expression of adenylyl cyclase supersensitization.
Sigma-1 Receptor Agonism: The sigma-1 receptor is a unique intracellular chaperone protein that can modulate the function of various other receptors, including the μ-opioid receptor. nih.govmdpi.com Research indicates that there is significant crosstalk between sigma-1 and μ-opioid receptors. mdpi.com Specifically, sigma-1 receptor agonists have been shown to diminish the signaling efficacy of μ-opioid receptors. mdpi.com This modulation can occur through direct physical association between the sigma-1 receptor and the μ-opioid receptor. nih.gov As a sigma-1 receptor agonist, this compound may promote a conformational state of the μ-opioid receptor that is less efficiently coupled to its downstream signaling pathways or that attenuates the adaptive changes leading to cAMP overshoot. Some studies suggest that the inhibitory effects of sigma-1 receptor agonists on certain cellular processes can be independent of G-protein and second messenger systems, pointing towards a direct protein-protein interaction mechanism. frontiersin.org
Preclinical Pharmacological Investigations of L 687,384 Hydrochloride in Experimental Models
In Vitro Cellular Models for Functional Characterization
In vitro models have been instrumental in defining the molecular targets and cellular effects of L-687,384. These studies have largely centered on cultured neurons and cell-based assays to analyze receptor interactions and subsequent signaling events.
Investigations using cultured neurons, particularly hippocampal pyramidal neurons, have provided detailed insights into the compound's interaction with N-methyl-D-aspartate (NMDA) receptors. nih.gov Studies on cultured rat hippocampal pyramidal neurons revealed that L-687,384 functions as an antagonist at the NMDA receptor-channel complex. nih.gov
Electrophysiological recordings from outside-out patches of these neurons showed that L-687,384 diminishes the channel-open probability by reducing the mean open time, without altering the magnitude of unitary NMDA currents or the frequency of channel openings. nih.govresearchgate.net This mechanism is consistent with a voltage-dependent open-channel block of the NMDA channel. nih.gov Furthermore, in Fura-2-loaded neurons, L-687,384 was found to reduce the rises in intracellular calcium ([Ca2+]i) evoked by NMDA. nih.gov In other research using human induced pluripotent stem cell (hiPSC)-derived neurons, L-687,384 was identified as a sigma-1 receptor ligand that can promote neurite outgrowth. cuhk.edu.hk
Table 1: Effects of L-687,384 on NMDA Receptor-Mediated Events in Cultured Neurons
| Parameter | Observation | Cell Type | Source |
|---|---|---|---|
| Unitary NMDA Currents | Decreased mean open time; no change in current magnitude or opening frequency. | Cultured Rat Hippocampal & Cortical Neurons | nih.govresearchgate.net |
| Channel Block Mechanism | Voltage-dependent open-channel block. | Cultured Rat Hippocampal Neurons | nih.gov |
| Blocking Rate Constant | 5.9 x 10⁶ M⁻¹ s⁻¹ (at -80 mV). | Cultured Rat Hippocampal Neurons | nih.gov |
| NMDA-Evoked Calcium Influx | Reduced with an apparent IC₅₀ value of 49 ± 8 µM. | Fura-2-Loaded Rat Hippocampal Neurons | nih.gov |
| Neurite Outgrowth | Promoted neurite growth. | hiPSC-Derived Neurons | cuhk.edu.hk |
Cell-based assays have been employed to characterize the binding profile and functional activity of L-687,384 at its primary receptor targets. These studies have confirmed that L-687,384 is a sigma receptor agonist, with selectivity for the σ1 subtype, and also acts as an NMDA receptor antagonist. researchgate.netcollectionscanada.ca The affinity for the NMDA receptor has been quantified with an IC₅₀ value of 49.0 µM. collectionscanada.ca
The sigma-1 (σ1) receptor, a key target of L-687,384, is recognized as an intracellular chaperone protein that modulates calcium signaling through the inositol (B14025) triphosphate (IP₃) receptor. molaid.com Research into the interaction of L-687,384 with the σ1 receptor has identified specific molecular interactions, including hydrogen bonding with the amino acid residue Phe107 and cation-π interactions with Glu172 and Asn126. jneurosci.org In vivo studies on rat CA1 pyramidal neurons have shown that σ1 receptor ligands can potentiate NMDA-induced responses, an effect that is modulated by neurosteroids such as dehydroepiandrosterone (B1670201) (DHEA) and progesterone, suggesting a complex interplay in signaling pathways. cas.czcollectionscanada.gc.ca
In Vivo Studies in Animal Models
In vivo research has extended the findings from cellular models to investigate the effects of L-687,384 within a whole-organism context, focusing on its impact on the central nervous system and exploring its potential in other areas.
The activity of L-687,384 has been assessed in vivo, primarily through electrophysiological studies in the rat brain. These experiments have demonstrated that L-687,384 can modulate neuronal responses to NMDA. For instance, in the CA1 region of the dorsal hippocampus, L-687,384 was shown to potentiate the neuronal response to NMDA. cas.cz Further studies have indicated that the compound exhibits differential effects at varying doses on the NMDA response potentiation induced by other sigma ligands. mhmedical.com This modulation of the NMDA system, a critical component of synaptic plasticity and neurotransmission, underscores the compound's significant CNS activity. nih.gov Its dual action as a σ1 receptor agonist and NMDA receptor antagonist also implicates it in the modulation of dopaminergic systems, which are fundamental to various behavioral paradigms. researchgate.net
The mechanisms of action of L-687,384 suggest a potential for neuroprotection in various disease models. Its role as an NMDA receptor antagonist is particularly relevant, as overactivation of these receptors is a known mediator of neuronal death in conditions like stroke and other neurodegenerative disorders. collectionscanada.ca Consequently, L-687,384 has been identified as a putative neuroprotectant compound. researchgate.net
Additionally, its function as a σ1 receptor agonist points toward neuroprotective pathways. researchgate.net The σ1 receptor is involved in cellular stress survival and has been implicated in the neuroprotective effects observed in experimental models of Alzheimer's and Parkinson's disease. molaid.com Ligands for the σ1 receptor have shown protective effects in in vivo models of brain injury, marking L-687,384 as a compound of interest for its potential therapeutic utility in neurological diseases characterized by neuronal damage. researchgate.net
Beyond its effects on the CNS, L-687,384 hydrochloride has been evaluated in exploratory screens for other biological activities. These investigations have revealed effects in entirely different biological systems, including against bacteria and parasites.
In a screen of pharmacologically active compounds, L-687,384 was found to possess antimycobacterial properties. It exhibited activity against Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis. Another study identified L-687,384 as an inhibitor of parasite development. In a screen for compounds that affect the transformation of Schistosoma mansoni miracidia into sporocysts, L-687,384 was shown to cause a delay in this critical life-cycle stage. mhmedical.com
Table 2: Exploratory In Vitro Activities of this compound
| Biological System | Organism | Finding | Source |
|---|---|---|---|
| Antimycobacterial Activity | Mycobacterium bovis BCG | Minimum Inhibitory Concentration (MIC₉₉) of 12.5 µM. |
| Parasite Transformation Inhibition | Schistosoma mansoni | Induced delayed miracidial transformation. | mhmedical.com |
Structure Activity Relationship Sar Studies and Analog Development for L 687,384 Hydrochloride
Identification of Key Structural Features Conferring Sigma Receptor Affinity and Selectivity
The affinity of L-687,384 for sigma receptors is dictated by a combination of specific structural components and their spatial arrangement. SAR studies have identified several key features that are crucial for its binding characteristics. The fundamental pharmacophore for many sigma receptor ligands, including L-687,384, consists of a phenylpiperidine moiety with a lipophilic N-substituent. nih.gov
The core structure of L-687,384 is a 1'-benzylspiro[1,2,3,4-tetrahydronaphthalene-1,4'-piperidine]. sigmaaldrich.com The spirocyclic system provides a rigid framework that orients the essential pharmacophoric elements in a favorable conformation for receptor interaction. The key structural components contributing to its high affinity and selectivity include:
The Basic Amine: The nitrogen atom in the piperidine (B6355638) ring is a critical feature for sigma receptor binding. It is believed to form a hydrogen bond with the receptor. nih.gov
The N-Benzyl Group: This lipophilic group is essential for high affinity. Studies have shown that lipophilic N-substituents are a common feature among potent sigma receptor ligands. nih.gov
The stereochemistry of the molecule also plays a role, with sigma receptors often exhibiting stereoselectivity. While L-687,384 is used as a racemate, studies on related compounds have shown that different stereoisomers can have varying affinities for sigma receptor subtypes. nih.gov
Design and Evaluation of L-687,384 Hydrochloride Analogs for Modulated Receptor Binding and Functional Activity
Inspired by the potent sigma-1 receptor agonism of L-687,384, researchers have designed and synthesized numerous analogs to explore the SAR and to develop ligands with improved properties, such as enhanced selectivity or different functional profiles. rsc.org
One notable analog is spipethiane , or 1'-benzyl-3,4-dihydrospiro[2H-1-benzothiopyran-2,4'-piperidine]. wikipedia.org In this analog, the tetrahydronaphthalene ring of L-687,384 is replaced with a benzothiopyran ring. This modification resulted in a potent and highly selective sigma-1 ligand, highlighting the tolerance of the receptor for certain heterocyclic replacements of the carbocyclic ring system. wikipedia.org
Further modifications have focused on altering the N-substituent and the spirocyclic core. For instance, replacing the 5-methoxytetraline in a related series with a carbazole (B46965) moiety led to a significant decrease in σ1R binding affinity but a 273-fold increase in selectivity for the sigma-2 (σ2) receptor. mdpi.com This demonstrates that modifications to the hydrophobic region can dramatically shift subtype selectivity.
The following table summarizes the binding affinities of L-687,384 and a key analog:
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| L-687,384 | 2.7 | 27 | 10 |
| Spipethiane | Data not available | Data not available | High σ1 selectivity |
Data sourced from various studies. wikipedia.orgnih.gov
These studies underscore the importance of systematic structural modifications in fine-tuning the affinity and selectivity of ligands for sigma receptor subtypes.
Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of sigma receptor ligands like L-687,384 at the molecular level. nih.govrsc.org These methods provide insights into the ligand-receptor interactions that are often difficult to obtain through experimental methods alone.
Pharmacophore Modeling: Early computational studies focused on developing pharmacophore models based on a series of active sigma-1 ligands, including haloperidol (B65202) and pentazocine. nih.gov These models identified key features such as hydrophobic regions and a hydrogen bond-accepting nitrogen atom, which are present in L-687,384. nih.gov One such 5-point pharmacophore model included two points for hydrophobic interactions, a point for a hydrogen bond, the nitrogen atom itself, and a carbon centroid. nih.gov
Molecular Docking and Dynamics: With the advent of the crystal structure of the human sigma-1 receptor, more sophisticated molecular docking and molecular dynamics (MD) simulations have been employed. rsc.orgmdpi.com These studies have revealed potential binding poses of ligands within the receptor's binding cavity and identified key amino acid residues involved in the interaction. For example, MD simulations have helped to understand how ligands might enter the highly occluded binding pocket of the sigma-1 receptor. mdpi.com
Computational studies have also been used to rationalize the observed SAR of L-687,384 analogs. By modeling the interactions of modified compounds, researchers can predict how structural changes will affect binding affinity and selectivity, thereby guiding the design of new and more potent ligands. nih.gov For instance, computational analyses have been used to understand the binding modes of piperidine and piperazine-based compounds, revealing crucial interactions with amino acid residues in the sigma receptor. rsc.org
These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of novel sigma receptor modulators with desired pharmacological profiles.
Potential Therapeutic Applications of L 687,384 Hydrochloride in Preclinical Research Contexts
Investigation in Animal Models of Neuropsychiatric Conditions (e.g., depression-like behaviors, schizophrenia, anxiety)
The role of sigma-1 receptor ligands in neuropsychiatric disorders is an area of growing interest. In principle, ligands for the sigma-1 receptor have demonstrated effectiveness in preclinical models of depression, anxiety, and schizophrenia. wikipedia.org This receptor's function as a molecular chaperone that modulates key signaling pathways suggests its potential as a therapeutic target. wikipedia.org L-687,384 is identified as a ligand for this receptor. wikipedia.org
Furthermore, the compound's antagonistic activity at the NMDA receptor places it within a class of drugs that have been extensively studied for psychiatric applications. frontiersin.orgnih.gov The NMDA receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia, and antagonists of this receptor are used to create animal models that mimic symptoms of the disorder. frontiersin.orgnih.govyork.ac.uknih.gov
Evaluation in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis)
The neuroprotective potential of sigma-1 receptor activation has prompted research into its role in neurodegenerative diseases. wikipedia.org Activation of this receptor may help protect neurons from various insults, a mechanism that could be beneficial in conditions like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). wikipedia.orgresearchgate.net L-687,384 has been mentioned in patent literature as a sigma-1 receptor modulator with potential applications in treating neurodegenerative disorders, including ALS. researchgate.netgoogle.com
In Alzheimer's disease research, there is interest in the sigma-1 receptor due to observed changes in its expression in the brains of patients. wikipedia.orgzproxy.org Similarly, animal models are crucial for studying the complex pathology of Parkinson's disease and ALS, and for testing new therapeutic agents. nih.govmdpi.comnih.govnih.govdovepress.comnih.govpsychogenics.com
However, direct and detailed preclinical evidence from animal models of Alzheimer's, Parkinson's, or ALS specifically testing the therapeutic efficacy of L-687,384 hydrochloride is not found in the reviewed literature. While the compound is listed among potential therapeutic agents, the primary research demonstrating its effects on disease-specific pathologies, such as amyloid plaque deposition in Alzheimer's models, dopaminergic neuron loss in Parkinson's models, or motor neuron degeneration in ALS models, remains to be published or is not publicly accessible. nih.govnih.gov
Exploration in Models of Other Pathologies, such as Infectious Diseases
The potential applications of sigma-1 receptor ligands may extend beyond the central nervous system. Patent filings have suggested a possible role for these modulators, including L-687,384, in the context of HIV infection. google.com The mechanisms by which sigma-1 receptor modulation might affect viral replication are still under investigation. Research into novel antiviral agents often involves in vitro assays to determine a compound's ability to inhibit viral replication, followed by preclinical evaluation in animal models. harvard.edustanford.eduunesp.brnih.govnih.govnih.govnih.govapub.kr
Nevertheless, a thorough search of scientific databases does not yield any specific preclinical studies that have evaluated the efficacy of this compound in animal or in vitro models of infectious diseases, including HIV or other viral or bacterial pathogens. frontiersin.orgnih.govwho.intnih.govembopress.org Therefore, its potential in this therapeutic area remains speculative and unsubstantiated by published experimental data.
Current Limitations and Future Directions in L 687,384 Hydrochloride Research
Unresolved Questions Regarding Subtype Selectivity and Potential Off-Target Effects in Complex Biological Systems
A primary area of ongoing investigation is the precise selectivity of L-687,384 for the subtypes of the sigma receptor, namely sigma-1 (σ₁) and sigma-2 (σ₂). While L-687,384 is recognized as a putative sigma-1 receptor agonist, a comprehensive, quantitative comparison of its binding affinities (Ki values) for both sigma receptor subtypes is not extensively documented in publicly available literature. sigmaaldrich.com Early research utilizing L-687,384 was instrumental in providing evidence for the existence of different sigma receptor subtypes. A notable 1997 study by Bergeron and Debonnel highlighted that low and high doses of selective sigma ligands, including L-687,384, produced distinct effects, suggesting interactions with multiple sigma receptor subtypes. iiab.me This foundational work underscores the need for a more granular understanding of how L-687,384 interacts with each subtype to decipher its complex pharmacological profile.
Opportunities for Novel Analog Design and Target Identification to Enhance Specificity and Efficacy
The chemical scaffold of L-687,384, a benzo-fused spiropiperidine, presents a promising starting point for the design of novel analogs with improved properties. A 2017 study outlined a regioselective free radical-mediated cyclization as a viable synthetic route to L-687,384, reinforcing its status as a lead compound for sigma-1 receptor ligands. researchgate.net Future medicinal chemistry efforts could focus on systematic modifications of this core structure to achieve several key objectives:
Enhanced Subtype Selectivity: By introducing specific functional groups or altering stereochemistry, it may be possible to design analogs with significantly higher affinity for either the sigma-1 or sigma-2 receptor, or with a more balanced dual-subtype profile if desired.
Modulation of NMDA Receptor Activity: The potency and nature of the interaction with the NMDA receptor could be fine-tuned. For instance, analogs could be developed with a stronger or weaker NMDA antagonistic effect, or with altered kinetics of channel blockade.
Improved Pharmacokinetic Properties: Modifications could also be aimed at optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for in vivo efficacy and the development of potential therapeutics.
The table below illustrates a hypothetical exploration of analog design based on the L-687,384 scaffold, highlighting potential modifications and their intended outcomes.
| Modification Area | Potential Chemical Change | Desired Outcome |
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate sigma receptor affinity and selectivity |
| Piperidine (B6355638) Ring | Alteration of substitution patterns | Influence NMDA receptor interaction |
| Spirocyclic Core | Variation of ring size or heteroatom incorporation | Optimize spatial arrangement for target binding |
Furthermore, a deeper understanding of the structure-activity relationships (SAR) of L-687,384 and its analogs could lead to the identification of novel molecular targets. It is conceivable that specific structural motifs within this chemical class may confer affinity for other, currently unknown, biological targets.
Methodological Advancements in Preclinical Assessment and In Vivo Functional Characterization
Future research on L-687,384 hydrochloride and its analogs would greatly benefit from the application of advanced preclinical assessment and in vivo characterization techniques. While classical methods such as electrophysiology and radioligand binding assays have been crucial, newer technologies can provide a more dynamic and systems-level understanding of the compound's effects.
Advanced In Vivo Imaging: Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) could be employed to visualize and quantify the distribution and target occupancy of radiolabeled L-687,384 or its analogs in the living brain. This would provide invaluable information on brain penetration, regional distribution, and the relationship between dose, target engagement, and behavioral outcomes. The development of suitable radioligands derived from the L-687,384 scaffold would be a critical first step in this direction.
High-Content Imaging and Phenotypic Screening: In vitro studies could move beyond single-endpoint assays to embrace high-content imaging, where multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) are monitored simultaneously in response to compound treatment. This approach can reveal unexpected cellular effects and provide a richer understanding of the compound's mechanism of action.
Integrative Approaches for Understanding Complex Biological Interactions and Systems-Level Effects
The polypharmacology of L-687,384, with its dual action on sigma and NMDA receptors, necessitates a shift towards more integrative, systems-level approaches to fully comprehend its biological impact. Instead of studying its effects on isolated targets, future research should aim to understand how it perturbs the complex molecular networks within which these receptors operate.
Systems Biology and Network Pharmacology: By combining experimental data (e.g., from proteomics, transcriptomics, and metabolomics) with computational modeling, it is possible to construct network models of the cellular pathways affected by L-687,384. This can help to identify key nodes and pathways that are modulated by the compound and predict its downstream effects on cellular function. Such an approach is particularly valuable for understanding the interplay between the sigma and NMDA receptor signaling cascades.
Chemoproteomics: This technique can be used to identify the direct binding partners of L-687,384 in a complex biological sample, such as a cell lysate or tissue homogenate. This could confirm its known targets and potentially reveal novel, previously unidentified off-targets, providing a more complete picture of its molecular interactions.
By embracing these future research directions, the scientific community can build upon the foundational knowledge of this compound to develop a more nuanced understanding of its pharmacology and potentially unlock new therapeutic avenues for complex neurological and psychiatric disorders.
Q & A
Basic Research Question
- Standardize recording conditions : temperature (22–25°C), osmolarity, and intracellular/extracellular solutions.
- Use paired recordings (control vs. treated neurons from the same preparation) to minimize biological variability .
- Validate pharmacological responses with positive controls (e.g., NMDA for glutamate receptor currents).
- Report detailed drug application methods (e.g., perfusion rate, equilibration time) to enable protocol replication .
- Share raw data and analysis scripts via repositories to facilitate cross-lab validation .
How can contradictory findings regarding L-687,384’s neuroprotective vs. neurotoxic effects be systematically analyzed?
Advanced Research Question
Contradictions may stem from concentration-dependent effects or model-specific pathways . Address this by:
- Conducting meta-analyses of published dose-response data to identify threshold concentrations for toxicity .
- Testing in multiple injury models (e.g., oxygen-glucose deprivation vs. amyloid-β toxicity) to dissect context-dependent mechanisms.
- Integrating transcriptomic/proteomic profiling to map signaling pathways (e.g., ER stress, autophagy) modulated by L-687,384.
- Performing kinetic studies to distinguish acute vs. chronic effects on neuronal viability .
What methodologies are critical for confirming this compound’s purity and stability in experimental formulations?
Basic Research Question
- Purity analysis : Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times against certified reference standards.
- Stability testing : Store aliquots at –80°C and perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to detect breakdown products.
- Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
